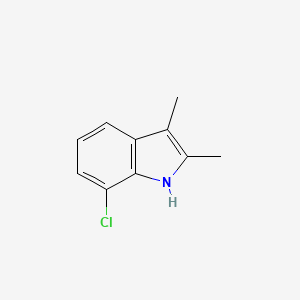

7-chloro-2,3-dimethyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-2,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2,3-dimethyl-1H-indole typically involves the chlorination of 2,3-dimethylindole. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce the chloro group at the desired position . The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the Vilsmeier-Haack reaction makes it suitable for industrial applications, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-2,3-dimethyl-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives.

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 7-chloro-2,3-dimethyl-1H-indole possesses notable anticancer activity. A study evaluated the cytotoxic effects of this compound against several cancer cell lines, revealing significant growth inhibition. The structure-activity relationship suggests that modifications to the indole scaffold can enhance its efficacy against cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways .

Neuroprotective Effects

In neuropharmacology, this compound has shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer’s disease. Experimental models indicate improvements in cognitive function and reductions in neuroinflammatory markers following treatment with this compound .

Agricultural Applications

The herbicidal properties of this compound have been explored as well. Its specific substitution pattern enhances its effectiveness against various weed species while minimizing harm to crop plants. This characteristic positions it as a potential candidate for developing new herbicides .

Case Study 1: Anticancer Screening

A comprehensive study published in a peer-reviewed journal highlighted the anticancer activities of various indole derivatives, including this compound. The findings indicated that this compound exhibited IC50 values ranging from 4.0 to 10.0 µM against multiple cancer cell lines, emphasizing its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotection

In an animal model investigating Alzheimer's disease, treatment with this compound resulted in significant cognitive improvements compared to control groups. The study measured levels of inflammatory cytokines and found a marked reduction in neuroinflammation, supporting the compound's neuroprotective profile .

Wirkmechanismus

The mechanism of action of 7-chloro-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

2,3-Dimethylindole: Lacks the chloro group, resulting in different chemical and biological properties.

7-Bromo-2,3-dimethyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

7-Chloroindole:

Uniqueness: 7-Chloro-2,3-dimethyl-1H-indole is unique due to the presence of both chloro and methyl groups, which enhance its chemical stability and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

7-Chloro-2,3-dimethyl-1H-indole is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including herbicidal effects, antimicrobial activity, and potential applications in medicinal chemistry.

1. Overview of this compound

This compound is a chlorinated indole derivative. Its structure includes a chlorine atom at the 7-position and two methyl groups at the 2 and 3 positions. This specific arrangement contributes to its unique chemical reactivity and biological properties.

2.1 Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. Studies have demonstrated its effectiveness against various weed species, making it a candidate for agricultural applications. The compound works by inhibiting specific biochemical pathways in plants, leading to growth suppression or death.

| Property | Description |

|---|---|

| Activity Type | Herbicidal |

| Target Organisms | Various weed species |

| Mechanism of Action | Inhibition of biochemical pathways in plants |

2.2 Antimicrobial Activity

In addition to its herbicidal properties, this compound has shown promising antimicrobial effects. It has been tested against several bacterial strains and fungi, indicating potential as an antimicrobial agent.

| Microorganism Tested | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Moderate antibacterial activity |

| Candida albicans | Effective against fungal growth |

3. Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

3.1 Synthesis and Evaluation

A recent study detailed the synthesis of this compound through a multi-step reaction involving readily available precursors. The resulting compound was characterized using NMR and mass spectrometry techniques to confirm its structure.

3.2 Biological Evaluation

The biological evaluation involved both in vitro and in vivo assays to assess the compound's efficacy as a herbicide and antimicrobial agent. The results indicated that the compound demonstrated a dose-dependent response in inhibiting microbial growth and effectively suppressing weed germination.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular processes such as protein synthesis or enzyme activity in target organisms.

5. Conclusion

This compound is a compound with notable biological activities, particularly in herbicidal and antimicrobial applications. Ongoing research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

7-chloro-2,3-dimethyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNRPMSUPREZGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.